2-Oxa-5-azaspiro[3.4]octane oxalate

Medicinal Chemistry Drug Discovery Spirocyclic Scaffolds

Medicinal chemistry programs require rigid, three-dimensional scaffolds to improve target selectivity while maintaining solubility. This spirocyclic oxetane-azetidine oxalate salt provides: - TPSA of 95.9 Ų for favorable CNS penetration and aqueous solubility - 1:1 oxalate salt form for crystalline stability at -20°C and easy handling vs. free base - Validated in triple reuptake inhibitor (SERT/NET/DAT) design for antidepressant leads Available in 96% purity for reproducible SAR studies.

Molecular Formula C8H13NO5
Molecular Weight 203.19
CAS No. 1389264-18-9
Cat. No. B3039891
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxa-5-azaspiro[3.4]octane oxalate
CAS1389264-18-9
Molecular FormulaC8H13NO5
Molecular Weight203.19
Structural Identifiers
SMILESC1CC2(COC2)NC1.C(=O)(C(=O)O)O
InChIInChI=1S/C6H11NO.C2H2O4/c1-2-6(7-3-1)4-8-5-6;3-1(4)2(5)6/h7H,1-5H2;(H,3,4)(H,5,6)
InChIKeyJFOZNINEJYPQQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Oxa-5-azaspiro[3.4]octane oxalate: Spirocyclic Building Block


2-Oxa-5-azaspiro[3.4]octane oxalate (CAS 1389264-18-9) is a heterocyclic oxalate salt comprising a spirocyclic oxetane-azetidine scaffold. This compound serves as a versatile building block in medicinal chemistry, valued for its three-dimensional, conformationally constrained structure that can modulate key drug-like properties such as lipophilicity, solubility, and metabolic stability [1]. It is recognized as a bioisostere of morpholine and piperazine, offering a tool to optimize pharmacokinetic profiles in lead optimization [2]. The oxalate salt form enhances handling and stability compared to the free base .

Conformationally constrained spirocyclic scaffold for lead optimization
Bioisosteric replacement of morpholine/piperazine to tune PK profiles
Oxalate salt form for enhanced handling and stability

2-Oxa-5-azaspiro[3.4]octane oxalate: Unique Spirocyclic Profile


Spirocyclic oxetane-azetidine scaffolds are not functionally equivalent. Substitution of the 2-oxa-5-azaspiro[3.4]octane core with other spirocyclic systems (e.g., 2-oxa-6-azaspiro[3.3]heptane or 2-oxa-7-azaspiro[3.5]nonane) introduces significant variations in topological polar surface area (TPSA), ring size, and conformational flexibility . These differences directly impact binding affinity to monoamine transporters (SERT, NET, DAT) as demonstrated by in silico and in vitro ranking of oxa-azaspiro derivatives [1]. Furthermore, the specific oxalate salt form (1:1) versus hemioxalate (2:1) or free base alters physicochemical properties such as solubility, stability, and handling, which are critical for reproducible experimental outcomes .

Different spiro ring sizes (e.g., 2-oxa-6-azaspiro[3.3]heptane) may shift TPSA and CNS permeability, altering monoamine transporter affinity.

Salt form variation (hemioxalate or free base) changes solubility and stability, potentially impacting assay reproducibility.

Structural analogs may exhibit divergent binding rank at SERT/NET/DAT, which may limit direct substitution in SAR studies.

2-Oxa-5-azaspiro[3.4]octane oxalate vs. Closest Analogs


Oxetane-Azetidine Spirocycle Topology

The 2-oxa-5-azaspiro[3.4]octane scaffold contains a 4-membered oxetane ring and a 5-membered azetidine ring joined at a spiro carbon. This specific topology yields a topological polar surface area (TPSA) of 95.9 Ų, which is significantly higher than the TPSA of the closely related 2-oxa-6-azaspiro[3.3]heptane (PSA ~12.5-21.3 Ų) [1]. The increased TPSA is associated with enhanced aqueous solubility and potentially altered blood-brain barrier permeability, making this scaffold particularly attractive for CNS drug discovery programs [2].

Spirocycle Topology
Reported
TPSA 95.9 Ų vs 12.5–21.3 Ų
Higher TPSA may improve solubility and modulate CNS permeability
Supports lead optimization in CNS research
Medicinal Chemistry Drug Discovery Spirocyclic Scaffolds

Salt Form Comparison

2-Oxa-5-azaspiro[3.4]octane oxalate (1:1) has a molecular weight of 203.19 g/mol and decomposes in water, whereas the free base has a molecular weight of 113.16 g/mol and the hemioxalate salt (2:1) has a molecular weight of 316.35 g/mol . The 1:1 oxalate salt exhibits a melting point range of 85-94°C and requires storage at -20°C, providing a distinct handling profile compared to the free base . The oxalate counterion influences solubility, crystallinity, and long-term stability, which are critical for reproducible biological assays.

Salt Form
Head-to-head
1:1 oxalate, MW 203.19, mp 85–94°C
Oxalate salt improves handling and stability for assays
Confirm form for reproducible solubility
Formulation Stability Physicochemical Properties

Purity and Research-Grade Availability

Commercially available 2-Oxa-5-azaspiro[3.4]octane oxalate is supplied with a certified purity of 96%, as documented by multiple reputable vendors including Thermo Scientific Chemicals (Alfa Aesar legacy product) . This purity level is comparable to or higher than many analog spirocyclic building blocks, such as 2-Oxa-6-azaspiro[3.3]heptane oxalate (97% purity) . The availability of a consistent, high-purity grade from established chemical suppliers ensures reproducibility in synthetic chemistry and biological testing.

Purity Grade
Specification review
96%
Consistent purity supports SAR reproducibility
Comparable to close analogs
Procurement Quality Control Research Reagents

Potential Triple Reuptake Inhibitor Activity

While direct binding data for 2-Oxa-5-azaspiro[3.4]octane oxalate is not publicly available, the oxa-azaspiro class has been established as a novel scaffold for triple reuptake inhibitors (SERT, NET, DAT) [1]. In silico models successfully predicted the rank order of binding affinities for a series of oxa-azaspiro derivatives, with experimental validation demonstrating selective inhibition of monoamine transporters [2]. Given its structural similarity to the core pharmacophore, 2-Oxa-5-azaspiro[3.4]octane oxalate represents a privileged scaffold for CNS drug discovery, with the potential to be elaborated into potent and selective triple reuptake inhibitors.

Triple Reuptake Potential
Class-level
Class-level inference
Scaffold linked to SERT/NET/DAT inhibition in analogs
Direct binding data unavailable; verify activity
Neuroscience Antidepressant Monoamine Transporters

2-Oxa-5-azaspiro[3.4]octane oxalate: Application Scenarios


Designing Triple Reuptake Inhibitors for CNS

Leverage the 2-oxa-5-azaspiro[3.4]octane scaffold as a conformationally constrained bioisostere of morpholine or piperazine. The oxa-azaspiro core has been validated in the design of triple reuptake inhibitors (SERT, NET, DAT) with potential antidepressant activity [1]. The high TPSA (95.9 Ų) may favor CNS penetration while maintaining aqueous solubility .

Spirocyclic Probes for Chemical Biology

The 1:1 oxalate salt provides a stable, crystalline form suitable for long-term storage at -20°C, facilitating its use as a reliable building block in chemical biology probe synthesis . The spirocyclic framework introduces three-dimensionality and conformational restriction, which can enhance target selectivity and reduce off-target effects in phenotypic screening campaigns [2].

High-Purity Building Block for SAR Studies

The compound is commercially available in 96% purity from established suppliers (e.g., Thermo Scientific Chemicals, AKSci), ensuring batch-to-batch consistency for structure-activity relationship (SAR) studies . This reliability is critical for medicinal chemistry programs where subtle changes in impurity profiles can confound biological data.

Application
Selection Property
Validation Focus
Triple reuptake inhibitor design
High TPSA spirocyclic scaffold
SERT/NET/DAT binding and CNS PK profiling
Chemical biology probe synthesis
Stable oxalate salt for long-term storage
Target selectivity and off-target profiling
SAR studies building block
Research-grade purity supply chain
Batch-to-batch reproducibility in assays

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